Diyttrium disilicate

Description

Properties

CAS No. |

14286-95-4 |

|---|---|

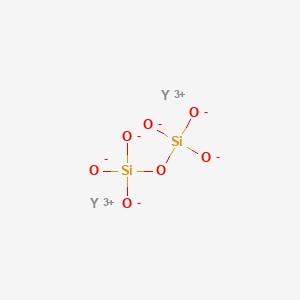

Molecular Formula |

O6Si2Y2 |

Molecular Weight |

329.9791 |

Synonyms |

diyttrium disilicate |

Origin of Product |

United States |

Synthesis Methodologies for Diyttrium Disilicate

Solid-State Reaction Pathways for Diyttrium Disilicate Formation

The solid-state reaction method is a conventional approach for synthesizing this compound (Y₂Si₂O₇). This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through atomic diffusion.

Optimization of Precursor Selection and Stoichiometry

The selection of appropriate precursor materials and their precise stoichiometric mixing is fundamental to achieving a high-purity product. The most common precursors for the solid-state synthesis of Y₂Si₂O₇ are high-purity yttrium (III) oxide (Y₂O₃) and silicon dioxide (SiO₂), typically in nanopowder form to enhance reactivity. The stoichiometric ratio of yttrium to silicon is critically maintained at 2:1 to ensure the formation of the disilicate phase.

To facilitate the reaction, which can be sluggish between Y₂O₃ and SiO₂, various additives have been explored. For instance, the addition of LiYO₂ has been shown to significantly lower the required synthesis temperature. researchgate.netresearchgate.netcore.ac.uk In some applications, such as the sintering of silicon nitride (Si₃N₄) ceramics, mixtures of Y₂O₃/SiO₂ are used as sintering aids, which react in-situ to form intergranular phases of Y₂Si₂O₇.

Table 1: Precursors and Additives in Solid-State Synthesis of Y₂Si₂O₇

| Precursor/Additive | Chemical Formula | Role | Reference |

|---|---|---|---|

| Yttrium (III) Oxide | Y₂O₃ | Primary Yttrium Source | |

| Silicon Dioxide | SiO₂ | Primary Silicon Source | |

| Lithium Yttrium Oxide | LiYO₂ | Reaction Flux/Promoter | researchgate.netresearchgate.net |

| Lithium Oxide | Li₂O | Sintering Additive | researchgate.net |

| Magnesium Oxide | MgO | Sintering Additive | researchgate.net |

| Aluminum Oxide | Al₂O₃ | Sintering Additive | researchgate.net |

Influence of Calcination and Sintering Parameters on Phase Purity and Microstructure

Calcination and sintering parameters, including temperature, duration, and atmosphere, exert a profound influence on the resulting polymorph, phase purity, and microstructure of this compound. Solid-state reactions typically demand high temperatures, often in the range of 1400°C to 1600°C. The specific thermal history determines which of the several Y₂Si₂O₇ polymorphs (α, β, γ, δ) is formed. For example, heat treatment of a precursor powder at 1600°C for 10 hours can yield single-phase γ-Y₂Si₂O₇, while heating at 1700°C for 5 hours produces the δ-phase. nasa.gov

Pressureless sintering at 1400°C for 8 hours has been successfully used to create dense pellets of γ-Y₂Si₂O₇. researchgate.netdtic.mil Advanced techniques like the Field-Assisted Sintering Technique (FAST) can produce dense pellets of α, β, and γ phases at lower temperatures, between 1050°C and 1200°C. dtic.mil The duration of sintering is also a critical factor; longer sintering times can induce phase transformations, such as the conversion of the α-phase to the β-phase. Furthermore, the sintering atmosphere can impact the densification process, with sintering in an oxygen atmosphere leading to a faster densification rate and higher final density compared to sintering in air. researchgate.net

Table 2: Effect of Sintering Parameters on Y₂Si₂O₇ Phase Formation

| Temperature | Duration | Method | Resulting Phase(s) | Reference |

|---|---|---|---|---|

| 1050-1200°C | Not Specified | Field-Assisted Sintering (FAST) | α, β, γ | dtic.mil |

| 1400°C | 8 hours | Pressureless Sintering | Dense γ-Y₂Si₂O₇ | researchgate.netdtic.mil |

| 1400°C | 4 hours | Solid-Liquid Reaction (with LiYO₂) | Single-phase γ-Y₂Si₂O₇ | researchgate.netresearchgate.net |

| 1600°C | 10 hours | Heat Treatment | Single-phase γ-Y₂Si₂O₇ | nasa.gov |

| 1700°C | 5 hours | Heat Treatment | Single-phase δ-Y₂Si₂O₇ | nasa.gov |

Kinetic Analysis of Solid-State Formation Processes

The study of reaction kinetics provides insight into the mechanisms and energy barriers of the solid-state formation of this compound. The reaction between Y₂O₃ and SiO₂ can be kinetically hindered, often resulting in incomplete reactions and impure products even at high temperatures like 1500°C. core.ac.uk The introduction of additives can significantly alter the reaction kinetics. A study on the effects of Li₂O, MgO, and Al₂O₃ as additives calculated the apparent activation energies for the densification process to be 57.1, 96.6, and 100.2 kJ/mol, respectively, demonstrating that Li₂O is a particularly effective promoter for densification. researchgate.net The formation of Y₂Si₂O₇ can also be part of a more complex reaction sequence involving intermediate phases, such as yttrium-apatite (Y₄.₆₇(SiO₄)₃O), before the final disilicate product is formed. core.ac.uk Kinetic models, such as the Ozawa-Flynn-Wall and Vyazovkin methods, are employed to analyze the kinetics of crystallization from calorimetric data. purdue.edu

Solution-Based Synthesis Routes for this compound

Solution-based methods offer alternative pathways to synthesize this compound, often providing better homogeneity, higher purity, and the ability to produce nanocrystalline materials at lower temperatures compared to solid-state reactions. researchgate.net

Sol-Gel Processing and Variations for Nanocrystalline this compound

The sol-gel method is a versatile wet-chemical technique used to produce nanocrystalline Y₂Si₂O₇. This process typically uses metal-organic or inorganic salt precursors, such as tetraethyl orthosilicate (B98303) (TEOS) as the silicon source and yttrium nitrate (B79036) hydrate (B1144303) (Y(NO₃)₃·6H₂O) as the yttrium source. nasa.govdergipark.org.trdergipark.org.tr The synthesis involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension), which then undergoes gelation to form a "gel" (a solid network). core.ac.uk This gel is subsequently dried and calcined at elevated temperatures to remove organic residues and crystallize the desired Y₂Si₂O₇ phase.

The sol-gel technique allows for excellent control over particle size, with reports of producing nearly spherical nanoparticles ranging from 20 to 40 nm. dergipark.org.tr The final crystalline phase is highly dependent on the calcination temperature. The α-polymorph is frequently obtained via sol-gel methods, for instance, by annealing at 1100°C for 4 hours. researchgate.net By adjusting the thermal treatment, other polymorphs can be targeted; for example, calcination at 1050°C and 1450°C has been used to obtain the α-Y₂Si₂O₇ and β-Y₂Si₂O₇ phases, respectively. dergipark.org.tr

Hydrothermal Synthesis Techniques and Conditions

Hydrothermal synthesis is another solution-based route that utilizes high-pressure autoclaves to carry out reactions in aqueous solutions at elevated temperatures and pressures. A significant advantage of this method is its ability to produce crystalline Y₂Si₂O₇ at remarkably low temperatures, with the y-polymorph being synthesized at temperatures as low as 365°C. researchgate.netrsc.org

This low-temperature crystallization is often facilitated by using specific precursors that can act as templates. Layered clays, such as phyllosilicates, have been used as both a silicon source and a structure-directing agent, which aids the nucleation process. researchgate.netrsc.orgrsc.org The presence of certain ions, like aluminum, in the reaction medium can also help stabilize the y-Y₂Si₂O₇ phase. rsc.orgrsc.org While effective for low-temperature synthesis, hydrothermal methods can require extended reaction times, sometimes lasting for several days or even months to achieve a single-phase product. researchgate.net A related solvothermal method, which uses an organic solvent instead of water, has also been developed to produce high-purity Y₂Si₂O₇ whiskers at low temperatures, avoiding the need for post-synthesis heat treatment. google.com

Co-precipitation and Other Wet Chemical Approaches

Wet chemical methods, such as co-precipitation and sol-gel processes, are widely utilized for the synthesis of this compound powders due to their ability to achieve high purity and control over particle size at relatively low temperatures.

In a typical co-precipitation synthesis, an yttrium salt, such as yttrium nitrate (Y(NO₃)₃), is dissolved and mixed with a silicon source like tetraethyl orthosilicate (TEOS) in an alcohol-water solution. This mixture is then titrated into a basic solution, often ammonia, to induce the co-precipitation of a precursor material. The resulting precipitate is subsequently filtered, washed, and calcined at temperatures ranging from 800 to 1000°C for several hours to form the desired this compound phase. This method can yield powders with a purity of ≥99% and particle sizes in the range of 20–100 nm, with the final crystal phase being influenced by the calcination temperature.

The sol-gel method is another prominent wet chemical approach. researchgate.net In this process, TEOS is hydrolyzed to form a colloidal silica (B1680970) suspension, which is then combined with a solution of yttrium oxide (Y₂O₃) dissolved in an acid. Gelation is induced, followed by calcination at elevated temperatures, typically around 1200°C, to produce phase-pure this compound. The sol-gel technique allows for the synthesis of various polymorphs of Y₂Si₂O₇, such as the triclinic α-Y₂Si₂O₇ and monoclinic β-Y₂Si₂O₇, by controlling the sintering temperature. researchgate.net

Other wet chemical routes include solution combustion synthesis, which utilizes the exothermic reaction between metal nitrates and a fuel like urea (B33335) to produce fine powders. aip.orgum.edu.mtum.edu.mt Hydrothermal and solvothermal methods have also been explored, offering pathways to synthesize crystalline this compound at lower temperatures, although they can be limited by longer reaction times and scalability issues. google.com

Table 1: Comparison of Wet Chemical Synthesis Methods for this compound

| Synthesis Method | Precursors | Typical Calcination/Reaction Temperature (°C) | Resulting Particle/Crystallite Size | Key Advantages |

|---|---|---|---|---|

| Co-precipitation | Yttrium Nitrate, TEOS | 800 - 1000 | 20 - 100 nm | High purity, scalable, low-temperature processing. |

| Sol-Gel | Yttrium Oxide, TEOS | ~1200 | Nanocrystalline | Good control over stoichiometry and phase purity. researchgate.net |

| Solution Combustion | Yttrium Nitrate, Urea, Silicon Source | Varies | Nanoparticles | Simple, rapid, and energy-efficient. aip.orgum.edu.mtum.edu.mt |

| Hydrothermal/Solvothermal | Yttrium Nitrate, Sodium Silicate (B1173343) | ~200 | 10 - 50 nm (Ultrafine) | Low-temperature crystallization, controllable morphology. google.com |

Single Crystal Growth Techniques for this compound

The production of large, high-quality single crystals of this compound is essential for fundamental property measurements and for specific optical and electronic applications. However, the incongruent melting behavior of Y₂Si₂O₇ presents challenges for melt-based growth methods. arxiv.org

Flux Growth Methods

The flux growth method is a solution-based technique where a solvent, or "flux," is used to dissolve the constituent oxides at a temperature below the melting point of the desired crystal. wikipedia.orgrsc.orgtu-darmstadt.de The crystals then precipitate from the saturated solution upon slow cooling. wikipedia.org Molybdate-based fluxes have been successfully employed for the growth of yttrium silicates. researchgate.net The choice of flux composition, the molar ratio of Y₂O₃ to SiO₂, and the cooling rate are critical parameters that influence the size and quality of the resulting crystals. researchgate.net This method is advantageous for growing crystals of materials that melt incongruently or at very high temperatures. rsc.orgrsc.org

High-Temperature Solution Growth Approaches

The floating zone (FZ) method is a containerless crystal growth technique that can be adapted for high-temperature solution growth. myu-group.co.jpresearchgate.net In this method, a polycrystalline feed rod is passed through a heated zone, creating a molten region from which a single crystal is pulled. myu-group.co.jpresearchgate.net For this compound, high-purity powders of Y₂O₃ and SiO₂ are first mixed and sintered to form a ceramic rod. myu-group.co.jpresearchgate.net This rod is then used in an FZ furnace, often equipped with high-intensity lamps like xenon arc lamps, to grow single crystals. myu-group.co.jpresearchgate.net The floating zone method has been successfully used to produce undoped and doped Y₂Si₂O₇ single crystals. myu-group.co.jpresearchgate.net

Another technique is the micro-pulling-down (μ-PD) method, which has been utilized for the growth of (La,Y)₂Si₂O₇ single crystals. arxiv.org This method involves pulling a crystal downward from a molten solution contained in a crucible. It allows for good control over the crystal diameter and has been shown to be effective for growing complex silicate compositions. arxiv.org

Table 2: Single Crystal Growth Techniques for this compound

| Growth Technique | Starting Materials | Key Process Features | Resulting Crystal Size |

|---|---|---|---|

| Flux Growth | Y₂O₃, SiO₂, Flux (e.g., Molybdate) | Dissolution in a molten salt followed by slow cooling. researchgate.net | Varies based on process parameters. |

| Floating Zone (FZ) | Sintered ceramic rod of Y₂O₃ and SiO₂ | Containerless melting and solidification. myu-group.co.jpresearchgate.net | Rods of several mm in diameter and cm in length. myu-group.co.jp |

| Micro-Pulling-Down (μ-PD) | Y₂O₃, La₂O₃, CeO₂, SiO₂ powders | Pulling a crystal from a melt. arxiv.org | Dependant on crucible and pulling parameters. |

Novel and Emerging Synthesis Strategies for this compound

Research into new synthesis methods for this compound is driven by the need for more efficient, cost-effective, and environmentally friendly processes that offer enhanced control over the material's properties.

One emerging area is the use of molten salt synthesis, which can be seen as a variation of the flux method. This technique has been employed to prepare β-Y₂Si₂O₇ nanowires, demonstrating the potential to create novel morphologies. researchgate.net The molten salt acts as a medium for the reaction of precursors at temperatures lower than those required for solid-state reactions. researchgate.net

Another innovative approach involves a pressureless solid-liquid reaction method. researchgate.net By adding LiYO₂ as a fluxing agent to Y₂O₃ and SiO₂ powders, single-phase γ-Y₂Si₂O₇ can be synthesized at a significantly lower temperature (1400 °C) and with a shorter calcination time compared to traditional solid-state routes. researchgate.net This method not only reduces the synthesis temperature but also enhances the stability of the desired γ-phase. researchgate.net

High-entropy engineering represents a new frontier in materials design. researchgate.net Inspired by the concept of high-entropy ceramics, researchers are exploring the synthesis of complex, multi-component rare-earth silicates. While still in early stages for this compound, this strategy involves creating a single-phase solid solution with multiple elements on the yttrium site. researchgate.net This approach has the potential to significantly suppress thermal conductivity and enhance phase stability, opening up new possibilities for advanced thermal barrier coatings. researchgate.net

Furthermore, advancements in nanoparticle synthesis, such as the use of ultrasonic irradiation in conjunction with silica aerogels as precursors, have been shown to produce nanocrystalline Y₂Si₂O₇:Eu phosphors with particle sizes around 60 nm. capes.gov.br These methods highlight the ongoing efforts to produce this compound with tailored properties at the nanoscale.

Table 3: Novel Synthesis Strategies for this compound

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Molten Salt Synthesis | Use of a molten salt as a reaction medium. researchgate.net | Lower reaction temperatures, formation of novel morphologies like nanowires. researchgate.net |

| Pressureless Solid-Liquid Reaction | Addition of a fluxing agent (e.g., LiYO₂) to solid precursors. researchgate.net | Significantly reduced synthesis temperature and time, enhanced phase stability. researchgate.net |

| High-Entropy Engineering | Creation of a multi-component solid solution on the rare-earth site. researchgate.net | Potential for remarkably suppressed thermal conductivity and improved phase stability. researchgate.net |

| Ultrasonic-Assisted Synthesis | Use of ultrasonic irradiation with novel precursors like silica aerogels. capes.gov.br | Production of nanocrystalline materials with controlled particle size. capes.gov.br |

Table of Compounds

Crystallographic and Structural Investigations of Diyttrium Disilicate

Polymorphism and Polytypism in Diyttrium Disilicate Systems

This compound exhibits a rich polymorphism, with several crystalline forms identified, each stable under different temperature and pressure regimes. researchgate.netcambridge.org The most commonly studied high-temperature polymorphs are designated as α, β, γ, and δ. researchgate.netcambridge.org

The α, β, γ, and δ polymorphs of Y₂Si₂O₇ have been synthesized and characterized using various techniques, primarily X-ray diffraction. researchgate.netdergipark.org.tr Each polymorph possesses a distinct crystal structure, leading to different physical and chemical properties.

α-Y₂Si₂O₇: This polymorph has a triclinic crystal structure. researchgate.netdergipark.org.tr Some studies have identified it with the P1̅ space group, while others suggest the P2n space group. researchgate.net It is considered a low-temperature phase. nasa.gov

β-Y₂Si₂O₇: The β-phase crystallizes in the monoclinic system with the space group C2/m. odu.edu It is stable at intermediate temperatures, typically forming from the δ-phase upon cooling around 1300°C. nasa.gov

γ-Y₂Si₂O₇: This is a high-temperature stable phase, also with a monoclinic structure, belonging to the P2₁/c space group. researchgate.net It is a candidate material for high-performance thermal barrier coatings.

δ-Y₂Si₂O₇: The δ-polymorph is the high-temperature form of Y₂Si₂O₇ and has an orthorhombic crystal structure with the space group Pnam. It is considered stable at temperatures above approximately 1650°C. nasa.gov

A novel high-pressure polymorph, designated as η-Y₂Si₂O₇, has also been synthesized. It has a triclinic symmetry with the space group P1̅ and is unique in that its structure contains both isolated [SiO₄] tetrahedra and [Si₃O₁₀] trimers. researchgate.net

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| α-Y₂Si₂O₇ | Triclinic | P1̅ or P2n | researchgate.net |

| β-Y₂Si₂O₇ | Monoclinic | C2/m | odu.edu |

| γ-Y₂Si₂O₇ | Monoclinic | P2₁/c | researchgate.net |

| δ-Y₂Si₂O₇ | Orthorhombic | Pnam | |

| η-Y₂Si₂O₇ (high-pressure) | Triclinic | P1̅ | researchgate.net |

The transformation between the different polymorphs of Y₂Si₂O₇ is a critical aspect of its high-temperature behavior. These transformations can be influenced by factors such as temperature, pressure, and the presence of dopants. nasa.gov The kinetics of these transformations are often sluggish, meaning they can be slow to occur. nasa.gov

For instance, the transformation from the high-temperature δ-Y₂Si₂O₇ to the β-Y₂Si₂O₇ phase has been observed to occur at around 1300°C during cooling. nasa.gov However, the formation of the α-phase can be limited by slow crystallization kinetics. nasa.gov The study of these transformation kinetics is essential for predicting the phase stability and performance of Y₂Si₂O₇ in practical applications. cambridge.orgaps.org The mechanisms often involve diffusionless transformations, where the crystal structure changes without long-range atomic diffusion. aps.org

Identification and Characterization of α, β, γ, and δ Polymorphs of Y2Si2O7

Theoretical Crystallography and Group Theory Applied to this compound Structures

Theoretical and computational methods are pivotal in understanding the complex polymorphism of this compound (Y₂Si₂O₇). First-principles calculations, particularly those based on Density Functional Theory (DFT), have been successfully employed to predict and analyze the structural and physical properties of its various crystalline forms. nasa.govcambridge.org These theoretical models provide calculated lattice parameters that are generally in good agreement with experimental data obtained from X-ray diffraction (XRD), with deviations often being minimal. cambridge.org

This compound is known to exist in several polymorphs, most notably α, β, γ, and δ, each characterized by a distinct crystal structure and space group. nasa.gov

α-Y₂Si₂O₇ : A low-temperature phase with a triclinic structure, belonging to the P1 space group. cambridge.orgresearchgate.net

β-Y₂Si₂O₇ : A monoclinic structure assigned to the C2/m space group. nasa.govcambridge.orgmaterialsproject.org In this phase, the Y³⁺ ion is bonded to six O²⁻ atoms, forming distorted octahedra. materialsproject.org

γ-Y₂Si₂O₇ : A monoclinic structure that crystallizes in the P2₁/c space group. nasa.govcambridge.orgresearchgate.net Early crystallographic descriptions suggested two distinct yttrium sites, but this was later contested by ⁸⁹Y MAS-NMR studies which indicated the presence of a single unique Y site, prompting necessary structural refinement. archive.org

δ-Y₂Si₂O₇ : The high-temperature orthorhombic phase, which can be described by the Pna2₁ or Pnam space group. nasa.gov

Theoretical analysis extends to the bonding characteristics within these structures. The fundamental building blocks are Si₂O₇ diortho groups (two corner-sharing SiO₄ tetrahedra) and yttrium-oxygen polyhedra. cambridge.orgarchive.org In the β-phase, for instance, the Si₂O₇ groups feature a Si-O-Si bond angle of 180° due to cell symmetry, and the yttrium atoms are in octahedral coordination. archive.org In contrast, the γ-phase exhibits a Si-O-Si bond angle of approximately 134°. archive.org Group theory has been utilized to calculate lattice vibrational modes, which are essential for interpreting Raman spectra and understanding the dynamic properties of the crystal lattice. researchgate.net

The following table summarizes the crystallographic data for the main polymorphs of this compound, comparing theoretical and experimental values.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Source |

|---|---|---|---|---|

| α-Y₂Si₂O₇ | Triclinic | P1 | a=6.5872, b=6.6387, c=12.032 α=94.501, β=90.984, γ=91.771 | Experimental cambridge.orgresearchgate.net |

| β-Y₂Si₂O₇ | Monoclinic | C2/m | a=6.875, b=8.970, c=4.721 β=101.74 | Experimental archive.org |

| a=6.971, b=9.089, c=4.777 β=101.84 | Theoretical cambridge.org | |||

| γ-Y₂Si₂O₇ | Monoclinic | P2₁/c | a=4.6882, b=10.8407, c=5.5822 β=96.0325 | Experimental cambridge.orgresearchgate.net |

| a=4.749, b=10.999, c=5.661 β=96.14 | Theoretical cambridge.org | |||

| δ-Y₂Si₂O₇ | Orthorhombic | Pna2₁ / Pnam | a=13.655, b=5.016, c=8.139 | Experimental |

| Pna2₁ | a=13.816, b=5.074, c=8.248 | Theoretical cambridge.org |

Influence of Synthesis Parameters on this compound Crystal Structures

The formation of a specific this compound polymorph is highly sensitive to the synthesis method and the associated process parameters, such as temperature, time, and the chemical environment. dergipark.org.tr The intricate polymorphism of Y₂Si₂O₇ means that obtaining a pure, single-phase sample can be challenging. researchgate.netdergipark.org.tr

Different synthesis routes, including solid-state reaction, sol-gel methods, and hydrothermal synthesis, have been explored to control the resulting crystal phase. cambridge.orgresearchgate.netresearchgate.net

Solid-State Reaction: This conventional method involves heating mixed oxides, such as Y₂O₃ and SiO₂, at high temperatures. For example, phase-pure γ-Y₂Si₂O₇ has been prepared by sintering mixed oxides at 1550°C for 36 hours. cambridge.org Subsequent heating of the γ-phase to 1600°C for 12 hours yields the δ-polymorph. cambridge.org

Sol-Gel Method: This wet-chemical process allows for synthesis at lower temperatures due to the molecular-level mixing of precursors like yttrium nitrate (B79036) and tetraethyl orthosilicate (B98303) (TEOS). dergipark.org.trresearchgate.net The α-polymorph, for instance, can be synthesized from a sol-gel precursor heat-treated at 1100°C. cambridge.org Studies have shown that annealing sol-gel derived powders at 1050°C can produce the triclinic α-phase, while increasing the temperature to 1450°C leads to the formation of the monoclinic β-phase. dergipark.org.tr The particle size of the resulting crystallites also increases with higher annealing temperatures. dergipark.org.tr

Hydrothermal Synthesis: This method has been used to produce γ-Y₂Si₂O₇ at temperatures as low as 365°C using a layered silicate (B1173343) as a templating agent. researchgate.net

The calcination temperature is a critical parameter that governs the phase transformations between polymorphs. dergipark.org.tr However, the exact transition temperatures can vary significantly in the literature, indicating a strong dependence on the specific synthesis conditions. dergipark.org.tr For example, in one study, a sol-gel precursor yielded the α-phase, which was then converted to the β-phase by heating at 1380°C. cambridge.org In another, the sequence γ → δ was observed upon heating.

Additives can also play a significant role. The addition of LiYO₂ to a solid-state reaction of Y₂O₃ and SiO₂ was found to significantly lower the synthesis temperature of γ-Y₂Si₂O₇ to 1400°C and shorten the required calcination time. cambridge.org Furthermore, the use of highly reactive precursors, such as mesoporous silica (B1680970) reacting with Y₂O₃, has been reported to enable the formation of the crystalline α-Y₂Si₂O₇ phase at a significantly lower temperature of 900°C, compared to the >1100°C typically required when using amorphous silica. aip.org The pH of the precursor solution in sol-gel synthesis is another parameter that can influence the microstructural properties and morphology of the final product. scielo.br

The following table summarizes the effect of various synthesis parameters on the formation of this compound polymorphs.

| Synthesis Method | Precursors/Additives | Temperature (°C) | Time (h) | Resulting Phase | Reference |

|---|---|---|---|---|---|

| Sol-Gel | Y(NO₃)₃, TEOS | 1050 | - | α-Y₂Si₂O₇ | dergipark.org.tr |

| Sol-Gel | Y(NO₃)₃, TEOS | 1450 | - | β-Y₂Si₂O₇ | dergipark.org.tr |

| Solid-State | γ-Y₂Si₂O₇ | 1600 | 12 | δ-Y₂Si₂O₇ | cambridge.org |

| Solid-State | Y₂O₃, SiO₂ | 1550 | 36 | γ-Y₂Si₂O₇ | cambridge.org |

| Solid-State | Y₂O₃, SiO₂, LiYO₂ | 1400 | 4 | γ-Y₂Si₂O₇ | cambridge.org |

| Solid-State | Y₂O₃, mesoporous SiO₂ | 900 | - | α-Y₂Si₂O₇ | aip.org |

| Hydrothermal | Layered silicate precursor | 365 | - | γ-Y₂Si₂O₇ | researchgate.net |

Computational and Theoretical Studies of Diyttrium Disilicate

First-Principles Calculations (Density Functional Theory - DFT) for Diyttrium Disilicate

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this compound (Y₂Si₂O₇). DFT allows for the investigation of material properties at the atomic level by solving the quantum mechanical equations that govern the behavior of electrons. This approach has provided significant insights into the electronic structure, bonding, lattice dynamics, and phase stability of this complex ceramic material.

Electronic Structure and Bonding Analysis

DFT calculations have been employed to analyze the electronic structure and the nature of chemical bonding in this compound. These studies reveal the distribution of electrons and the types of bonds that hold the crystal together, which are crucial for understanding its mechanical and thermal properties.

The bonding in Y₂Si₂O₇ exhibits a mix of ionic and covalent character. The bonds between yttrium and oxygen atoms are predominantly ionic, characterized by a significant transfer of charge. In contrast, the silicon-oxygen bonds within the disilicate groups (Si₂O₇) are strongly covalent. This bonding heterogeneity is a key feature of the material. nih.gov

Analysis of the electronic density of states (DOS) provides further details. The valence band is primarily composed of O 2p states, while the conduction band is dominated by Y 4d and Si 3p states. The calculated band gap for this compound is typically underestimated by standard DFT functionals, a common issue with this theoretical approach. materialsproject.org

A tool often used in conjunction with DFT for bonding analysis is the Crystal Orbital Hamilton Population (COHP) analysis, which partitions the band-structure energy into contributions from individual chemical bonds. nih.gov This can provide quantitative insights into the bonding and anti-bonding interactions within the Y₂Si₂O₇ structure.

Lattice Dynamics and Phonon Dispersion Studies

The study of lattice dynamics and phonon dispersion is crucial for understanding the vibrational properties of a crystal, which in turn govern its thermal conductivity and thermal expansion. DFT calculations are used to compute the phonon dispersion curves, which show the relationship between the frequency of lattice vibrations and their wavevector. york.ac.uk

For this compound, these studies have revealed a complex phonon spectrum with numerous optical phonon branches, a consequence of its complex crystal structure. nih.gov The low-lying optical phonons have been identified as playing a significant role in the material's thermal properties. nih.gov These modes can interact with acoustic phonons, which are the primary carriers of heat, leading to increased phonon scattering and consequently, lower lattice thermal conductivity. nih.gov

Research has shown that pressure can induce a downward shift in the low-lying optic and acoustic phonons in Y₂Si₂O₇. nih.gov This leads to an unusual negative pressure dependence of the lattice thermal conductivity (dκL/dP < 0), a phenomenon attributed to the combined effects of a slight decrease in phonon group velocity and a significant increase in the scattering of heat-carrying acoustic phonons. nih.gov This giant phonon anharmonicity is linked to the intrinsic bonding heterogeneity of the material. nih.gov

Table 1: Key Findings from DFT Phonon Studies of Y₂Si₂O₇

| Property | Observation | Implication |

| Phonon Spectrum | Complex with numerous optical branches. nih.gov | High potential for phonon scattering. |

| Low-lying Optical Phonons | Significant presence and interaction with acoustic phonons. nih.gov | Contributes to low lattice thermal conductivity. nih.gov |

| Pressure Effect | Downward shift of low-lying optic and acoustic phonons. nih.gov | Anomalous negative pressure dependence of thermal conductivity. nih.gov |

| Phonon Anharmonicity | Giant anharmonicity observed. nih.gov | Enhanced phonon-phonon scattering. nih.gov |

Prediction of Structural Stability and Phase Transformation Pathways

This compound is known to exhibit polymorphism, meaning it can exist in several different crystal structures (phases). DFT calculations are a powerful tool for predicting the relative stability of these polymorphs and for investigating the pathways through which phase transformations occur. innovationforever.compurdue.edu

By calculating the total energy of different crystal structures, researchers can determine the most stable phase at a given temperature and pressure. uc.edu For Y₂Si₂O₇, studies have investigated the relative stability of various phases, such as the α, β, γ, and δ polymorphs. Theoretical studies have helped to construct phase diagrams that map out the stability regions of these different forms. researchgate.net

DFT can also be used to explore the energy barriers associated with the transformation from one phase to another. purdue.edu This is achieved by mapping the potential energy surface along a specific transformation coordinate. Understanding these pathways is critical for controlling the synthesis of a desired polymorph and for predicting the material's behavior under changing environmental conditions. For instance, the β-Y₂Si₂O₇ phase is a key material for environmental barrier coatings, and understanding its stability is crucial for its application. researchgate.net

Molecular Dynamics (MD) Simulations for this compound

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms, offering insights into dynamic processes that are often inaccessible to experimental techniques alone. uva.es By solving the classical equations of motion for a large ensemble of atoms, MD can simulate the behavior of materials at finite temperatures and pressures. nih.gov

Atomistic Modeling of High-Temperature Behavior

MD simulations are particularly well-suited for studying the behavior of materials at high temperatures, which is a critical aspect for the application of this compound in demanding environments like gas turbine engines. These simulations can predict key high-temperature properties such as thermal expansion, specific heat, and mechanical response. scirp.org

In MD simulations of Y₂Si₂O₇, the interactions between atoms are described by interatomic potentials, which can be derived from first-principles calculations or fitted to experimental data. The accuracy of the MD simulation is highly dependent on the quality of these potentials. nih.gov

Simulations can track the positions and velocities of all atoms over time, allowing for the calculation of macroscopic properties. researchgate.net For example, the thermal expansion coefficient can be determined by monitoring the change in the simulation cell volume as a function of temperature. The analysis of atomic vibrations can also provide information about the temperature dependence of the material's stability. nih.gov

Simulation of Defect Migration and Diffusion Pathways

Defects, such as vacancies and interstitials, play a crucial role in the performance and lifetime of materials, especially at high temperatures where diffusion becomes significant. MD simulations are a powerful tool for investigating the migration of these defects and the pathways they follow through the crystal lattice. uva.es

By introducing a defect into the simulated crystal structure, MD can be used to observe its movement over time. The trajectory of the defect provides a direct visualization of the diffusion path. materialsmodeling.org The energy barrier for migration can be calculated using techniques like the nudged elastic band (NEB) method, often in conjunction with DFT calculations for higher accuracy. materialsmodeling.org

For Y₂Si₂O₇, understanding oxygen diffusion is particularly important for its application as an environmental barrier coating, as oxygen ingress can lead to the degradation of the underlying silicon carbide-based composite. researchgate.net MD simulations have been used to study the diffusion of oxygen interstitials and vacancies, identifying the most favorable diffusion pathways and the corresponding activation energies. researchgate.netresearchgate.net These studies have shown that oxygen diffusion is highly anisotropic and depends on the specific polymorph of Y₂Si₂O₇. researchgate.net

Table 2: Investigated Defects and Diffusion Mechanisms in Y₂Si₂O₇

| Defect Type | Diffusion Mechanism | Key Findings |

| Oxygen Interstitial | Interstitialcy mechanism (concerted movement) | Diffusion is often anisotropic, favoring specific crystallographic directions. researchgate.net |

| Oxygen Vacancy | Hopping to neighboring oxygen sites | The rotation around Y and Si atoms can be a key part of the diffusion process. researchgate.net |

| Frenkel Defect | Formation of a vacancy-interstitial pair | Predominant native point defect in Y₂Si₂O₇. researchgate.net |

Force Field Development and Parameterization for this compound Systems

The accurate simulation of this compound (Y₂Si₂O₇) systems at the atomic level relies heavily on the quality of the interatomic potentials, or force fields, used to describe the interactions between atoms. Historically, the development of suitable classical atomistic potentials for rare-earth disilicates has been a significant challenge. nasa.gov However, recent advancements have seen the successful application of machine learning techniques to create highly accurate potentials, overcoming the limitations of traditional empirical models.

A prominent approach has been the development of deep neural network potentials (DNPs). nasa.govdntb.gov.ua These potentials are trained using extensive datasets generated from first-principles quantum mechanical calculations, primarily Density Functional Theory (DFT). nasa.govdntb.gov.uaresearchgate.net This method allows the DNP to learn the complex, high-dimensional potential energy surface of the system with an accuracy that approaches that of the underlying DFT calculations but at a fraction of the computational cost. dntb.gov.uadntb.gov.ua This efficiency is crucial for performing large-scale molecular dynamics (MD) simulations necessary to predict thermodynamic and thermomechanical properties. nasa.govresearchgate.net

For Y₂Si₂O₇, DNPs have been developed and trained to model its primary crystal phases: β-Y₂Si₂O₇, γ-Y₂Si₂O₇, and δ-Y₂Si₂O₇. nasa.gov The training process often involves using software packages like VASP to generate the DFT data and the DeePMD-kit to construct the machine learning-based potential. researchgate.net The resulting DNP can accurately predict structural parameters, such as lattice constants, and phonon-based thermodynamic properties that show good agreement with both DFT calculations and experimental measurements. nasa.govdntb.gov.ua For instance, molecular dynamics simulations using these DNPs have successfully replicated the anisotropic coefficient of thermal expansion (CTE) observed in diffraction experiments. dntb.gov.uadntb.gov.ua

The predictive power of these potentials is demonstrated by comparing the calculated structural parameters with experimental data. As shown in the table below, the lattice parameters for the β-phase of Y₂Si₂O₇ calculated using a DNP show excellent agreement with both experimental values and those derived from different DFT functionals. nasa.gov

| Method | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|

| DFT (PBE) | 6.914 | 9.063 | 4.781 | 101.97 |

| DFT (PBEsol) | 6.854 | 8.965 | 4.740 | 101.79 |

| DNP (PBE *) | 6.898 | 9.047 | 4.768 | 101.95 |

| Experimental | 6.897 | 8.996 | 4.748 | 101.88 |

Table based on data from theoretical prediction studies. nasa.gov

While the primary focus for pure Y₂Si₂O₇ has shifted to machine learning potentials, research on related systems, such as yttrium aluminosilicate (B74896) glasses, has also involved the development of more traditional interatomic potentials like the Buckingham potential, fitted using programs such as the General Utility Lattice Program (GULP). ucl.ac.uk These efforts contribute to a broader understanding of force field parameterization for complex oxide systems.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is a powerful tool for understanding the phase stability, reaction pathways, and high-temperature behavior of materials like this compound. The CALPHAD (CALculation of PHAse Diagrams) method is the most prominent and widely used approach for thermodynamic assessment of the Y₂O₃-SiO₂ system, within which Y₂Si₂O₇ is a key compound. researchgate.netdiva-portal.org The CALPHAD technique couples thermodynamic data from experiments with computational models to produce a self-consistent set of thermodynamic parameters for all phases in a system. diva-portal.orgdiva-portal.org This database can then be used with Gibbs energy minimization software, such as Thermo-Calc, to calculate phase diagrams and predict phase equilibria under various conditions. diva-portal.orgnrc.gov

In the thermodynamic modeling of the Y₂O₃-SiO₂ system, the liquid phase is typically described using an ionic two-sublattice model. researchgate.netdiva-portal.orgdiva-portal.org This model accounts for the ionic nature of the molten oxide mixture. Thermodynamic assessments have been performed to evaluate the phase equilibria and properties of the system, though some studies note that the available experimental data can be sparse, rendering the assessments provisional and highlighting areas for future experimental work. researchgate.netdiva-portal.org

These modeling efforts provide crucial insights into the stability of the various yttrium silicate (B1173343) compounds. Thermodynamic analysis confirms that yttrium pyrosilicate (Y₂Si₂O₇ or Y₂O₃·2SiO₂) is a stable compound in the system. researcher.liferesearchgate.net However, there are differing reports on its melting behavior. Some studies indicate incongruent melting, where it decomposes into another phase and a liquid upon heating. researcher.liferesearchgate.net Other phase diagram assessments consider it to be a congruently melting compound. researchgate.net These models also describe other stable compounds in the system, such as yttrium orthosilicate (B98303) (Y₂SiO₅ or Y₂O₃·SiO₂). researchgate.netresearcher.life

Thermodynamic calculations have been successfully used to understand the chemical compatibility and interface reactions between yttrium silicate coatings and silicon carbide (SiC) substrates, which is critical for their application as environmental barrier coatings. By calculating the phase equilibria at different temperatures and oxygen partial pressures, researchers can predict potential degradation mechanisms and define processing windows for coating formation. researchgate.net For example, calculations can be used to model the progressive dissolution of a Y₂Si₂O₇ coating into molten silicate deposits, predicting the recession and lifetime of the protective layer. thermocalc.com

| Compound Name | Formula | Molar Ratio | Melting Behavior | Reported Melting Point (°C) |

|---|---|---|---|---|

| Yttrium Orthosilicate | Y₂SiO₅ | Y₂O₃·SiO₂ | Congruent | ~1979 |

| This compound (Yttrium Pyrosilicate) | Y₂Si₂O₇ | Y₂O₃·2SiO₂ | Incongruent / Congruent | ~1775-1830 |

| - | 2Y₂O₃·3SiO₂ | 2Y₂O₃·3SiO₂ | Congruent | ~1915 |

Table compiled from data in thermodynamic modeling and phase diagram studies. researchgate.netresearcher.life

Advanced Characterization Methodologies in Diyttrium Disilicate Research

Spectroscopic Characterization Techniques Applied to Diyttrium Disilicate

Spectroscopy is a cornerstone in the study of Y₂Si₂O₇, offering insights into its vibrational, electronic, and local structural properties.

Raman Spectroscopy for Polymorph Identification and Phonon Mode Analysis

Raman spectroscopy is a powerful non-destructive technique for distinguishing between the various polymorphs of this compound (α, β, γ, δ, and y). researchgate.net Each polymorphic form possesses a unique crystal structure, leading to distinct vibrational modes that are observable as characteristic peaks in the Raman spectrum. For instance, the β-Y₂Si₂O₇ phase exhibits Raman peaks that are in good agreement with theoretical calculations, allowing for clear identification. researchgate.net

The analysis of phonon modes, which are quantized modes of vibration, provides fundamental information about the lattice dynamics and structural stability of the material. arxiv.orgdntb.gov.ua Studies have shown a gap in the Raman spectrum of yttrium silicates between 700 and 850 cm⁻¹, which is a typical characteristic of oligosilicates. researchgate.net In contrast, trimer-based structures like the α-polymorph exhibit a strong characteristic mode around 730 cm⁻¹. researchgate.net Furthermore, temperature-dependent Raman studies have revealed anomalous red-shifts in some phonon modes for certain pyrochlore (B1171951) structures, a phenomenon attributed to strong phonon-phonon anharmonic interactions. arxiv.org Piezospectroscopic coefficients extracted from Raman peaks can also be used to measure strains and stresses within the silicate (B1173343) structures. researchgate.net

Interactive Data Table: Representative Raman Peaks for Y₂Si₂O₇ Polymorphs

| Polymorph | Key Raman Peak Regions (cm⁻¹) | Reference |

| β-Y₂Si₂O₇ | Peaks consistent with reference spectra for β-phase crystals. researchgate.net | researchgate.net |

| α-Y₂Si₂O₇ | Strong characteristic mode around 730 cm⁻¹. researchgate.net | researchgate.net |

| General | Gap in the spectrum between 700 and 850 cm⁻¹. researchgate.net | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Assignments and Bond Characterization

Infrared (IR) spectroscopy complements Raman spectroscopy by probing the vibrational modes of a material that result in a change in the dipole moment. libretexts.org In this compound, IR spectroscopy is instrumental in characterizing the Si-O-Si and Si-O bonds within the disilicate (Si₂O₇) groups. aip.org

The asymmetric stretching vibration of the Si-O-Si bridge (νas(Si-O-Si)) is particularly informative and typically appears in the 1100–1077 cm⁻¹ region of the IR spectrum. The position of this band is sensitive to the Si-O-Si bond angle and the electronegativity of the surrounding cations. For instance, a linear Si-O-Si bond (180° angle) would ideally not show a symmetric stretching mode (νs(Si-O-Si)) in the IR spectrum due to the lack of a dipole change. However, analysis of the νas(Si-O-Si) band can still provide insights into the linearity of this bond. Other vibrational modes, such as Y-O stretching and Si-O bending, are also identifiable in the IR spectra.

Interactive Data Table: Key IR Absorption Bands in Y₂Si₂O₇

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Significance | Reference |

| νas(Si-O-Si) | 1100–1077 | Asymmetric stretching of the Si-O-Si bridge, sensitive to bond angle. | |

| Si-O (δ) | ~454 | Bending vibration of the Si-O bond. | aip.org |

| Si-OH (νs) | ~958 | Symmetric stretching of silanol (B1196071) groups, indicates the presence of hydroxyls. | aip.org |

Solid-State Nuclear Magnetic Resonance (NMR) for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) is a highly sensitive technique for probing the local atomic environments of specific nuclei, such as ²⁹Si and ⁸⁹Y, in this compound. ethz.chnih.govwikipedia.org It provides detailed information on the number of non-equivalent crystallographic sites, coordination numbers, and local structural changes that may not be apparent from long-range diffraction techniques. archive.org

For example, ²⁹Si Magic Angle Spinning (MAS) NMR spectra can distinguish between the different polymorphs of Y₂Si₂O₇ based on the number of distinct silicon environments. The y-polymorph shows two ²⁹Si resonances, while the α-polymorph exhibits four, and the β-polymorph displays a single peak, corresponding to the number of unique Si sites in their respective crystal structures. archive.org Similarly, ⁸⁹Y MAS-NMR can confirm the number of distinct yttrium sites. archive.org This technique has been crucial in revising and clarifying the crystallographic data of Y₂Si₂O₇ polymorphs. archive.org Furthermore, ssNMR can detect local structural changes in solid solutions, such as the (Sc,Y)₂Si₂O₇ system, where changes in the Si tetrahedron configuration were observed without affecting the long-range order.

Interactive Data Table: ²⁹Si and ⁸⁹Y NMR Resonances for Y₂Si₂O₇ Polymorphs

| Polymorph | Nucleus | Number of Resonances | Chemical Shift (ppm) | Reference |

| α-Y₂Si₂O₇ | ²⁹Si | 4 | - | archive.org |

| β-Y₂Si₂O₇ | ²⁹Si | 1 | ~-93.6 | researchgate.net |

| y-Y₂Si₂O₇ | ²⁹Si | 2 | -83.2, -85.2 | archive.org |

| β-Y₂Si₂O₇ | ⁸⁹Y | 1 | - | archive.org |

| y-Y₂Si₂O₇ | ⁸⁹Y | 1 | ~118.14 | archive.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. cea.frwikipedia.org In the context of this compound research, XPS is valuable for analyzing the surface chemistry, which is critical for applications like catalysis and coatings. thermofisher.comaip.org

XPS can identify the oxidation states of yttrium, silicon, and oxygen, and can detect the presence of any surface contaminants or changes in composition due to processing or environmental exposure. researchgate.netbilkent.edu.tr For example, in studies of Y₂O₃ films on silicon substrates, XPS has been used to identify the formation of an interfacial yttrium silicate (Y₂Si₂O₇) layer and to determine the chemical states of the elements involved. researchgate.net The binding energies of the Y 3d, Si 2p, and O 1s core levels provide this information. researchgate.net This is crucial for understanding the electrical properties and performance of such interfaces in electronic devices.

Photoluminescence and Cathodoluminescence Spectroscopy for Electronic Transitions

Photoluminescence (PL) and Cathodoluminescence (CL) spectroscopy are essential techniques for studying the electronic transitions in this compound, particularly when it is doped with rare-earth or other ions to function as a phosphor. nih.govresearchgate.net These methods involve exciting the material with photons (PL) or electrons (CL) and analyzing the emitted light to understand the energy levels and transition probabilities.

When doped with ions like Eu³⁺, Ce³⁺, or Tb³⁺, Y₂Si₂O₇ exhibits characteristic emission spectra corresponding to the electronic transitions within the dopant ions. mcmaster.caresearchgate.netingentaconnect.com The crystal field of the Y₂Si₂O₇ host lattice influences the energy levels of the dopant ions, affecting the emission wavelengths. researchgate.net For instance, the luminescence of Eu³⁺ in Y₂Si₂O₇ shows sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. researchgate.netresearchgate.net The structure of the host polymorph (e.g., α vs. β) can also influence the luminescence properties, as the different local environments for the dopant ions in each phase lead to distinct emission spectra and decay times. researchgate.net

Microscopic and Imaging Techniques for this compound

Microscopic techniques provide direct visualization of the microstructure, morphology, and crystal orientation of this compound, which are critical for understanding its mechanical and physical properties.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, grain size, and morphology of Y₂Si₂O₇ ceramics and coatings. nih.govcjter.comnih.govmdpi.com SEM images can reveal features such as grain boundaries, porosity, and the presence of different phases. odu.eduresearchgate.net For example, in studies of crystallized glass-ceramics, SEM has been used to observe the growth of various Y₂Si₂O₇ polymorphs, such as the monoclinic β-Y₂Si₂O₇ and orthorhombic δ-Y₂Si₂O₇. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the analysis of nanoscale features, crystal structures, and defects. researchgate.net Electron diffraction patterns obtained via TEM can be used to identify the crystal structure of individual grains. For instance, TEM has been used to confirm the crystallization of α-Y₂Si₂O₇ and to obtain electron diffraction patterns compatible with the β-phase in Yb-doped Y₂Si₂O₇. researchgate.net

Electron Backscatter Diffraction (EBSD) is a powerful SEM-based technique for determining the crystallographic orientation of grains in a polycrystalline material. odu.edupatrickehopkins.com EBSD maps can reveal the texture, phase distribution, and grain boundary characteristics of Y₂Si₂O₇. odu.eduacs.org This technique has been instrumental in distinguishing between different Y₂Si₂O₇ polymorphs (e.g., β and γ phases) within a single sample and in correlating crystalline orientation with physical properties like thermal conductivity. odu.edupatrickehopkins.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Characterization

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and microstructure of this compound (Y₂Si₂O₇). This technique utilizes a focused beam of electrons to scan the sample's surface, generating various signals that provide information about its morphology, composition, and crystalline structure. mdpi.comencyclopedia.pub In the study of this compound, SEM is frequently employed to visualize the size, shape, and distribution of grains, as well as to identify the presence of secondary phases and porosity.

Researchers often use SEM in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis. mdpi.comencyclopedia.pub When the electron beam interacts with the sample, it generates characteristic X-rays that are unique to the elements present. By analyzing the energy of these X-rays, a qualitative and quantitative assessment of the elemental composition of the this compound sample can be obtained. This is particularly useful for confirming the stoichiometry of the compound and detecting any impurities or dopants.

The microstructural features revealed by SEM, such as grain boundaries and phase distribution, are critical in understanding the mechanical and thermal properties of this compound. For instance, the size and arrangement of the crystalline grains can significantly influence the material's strength, hardness, and fracture toughness. SEM images of this compound often show an interlocking structure of its constituent crystals, which contributes to its desirable mechanical properties. researchgate.netresearchgate.net

Key Research Findings from SEM Analysis:

Surface Topology: SEM imaging provides detailed visualization of the surface features of this compound at the micro- and nanoscale. mdpi.com

Microstructural Analysis: It allows for a comprehensive understanding of the grain structure, porosity, and phase composition of the material.

Elemental Composition: When combined with EDS, SEM enables the determination of the elemental makeup of the this compound sample. mdpi.com

Interactive Data Table: SEM Analysis Parameters for Disilicate Ceramics

| Parameter | Description | Typical Value/Setting | Reference |

|---|---|---|---|

| Magnification | The extent to which the image of the sample is enlarged. | 500x - 1000x | nih.gov |

| Electron Beam Energy | The energy of the electrons used to scan the sample surface. | 5 - 20 keV | filinchuk.com |

| Working Distance | The distance between the final lens of the microscope and the sample. | Varies depending on desired resolution and depth of field. | |

| Detection Mode | The type of signal detected (e.g., secondary electrons for topography, backscattered electrons for compositional contrast). | Secondary Electron (SE) and Backscattered Electron (BSE) | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure and Defect Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal nanostructure of this compound. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is crucial for visualizing features at the atomic scale, such as crystal lattice defects, grain boundaries, and the structure of nanoparticles. nih.govresearchgate.net

High-resolution TEM (HRTEM) can reveal the atomic arrangement within the this compound crystals, allowing for the direct observation of the crystal lattice. researchgate.net This is invaluable for identifying crystallographic defects like dislocations, stacking faults, and vacancies, which can have a profound impact on the material's properties. d-nb.infopku.edu.cn For example, the presence and density of such defects can influence the ionic conductivity and luminescence of doped this compound.

Selected Area Electron Diffraction (SAED) is a powerful complementary technique in TEM that provides crystallographic information about the sample. By analyzing the diffraction pattern produced when the electron beam interacts with a specific area of the specimen, the crystal structure and orientation of the this compound grains can be determined. This is essential for phase identification and for studying the crystallographic relationships between different phases within the material.

Key Research Findings from TEM Analysis:

Nanostructure Visualization: TEM provides direct imaging of the internal structure of this compound at the nanoscale. researchgate.net

Defect Identification: It enables the characterization of various crystal defects, including dislocations and stacking faults. nih.govd-nb.info

Crystallographic Analysis: SAED patterns are used to determine the crystal structure and orientation of the material.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of this compound at the nanometer and sub-nanometer scale. measurlabs.com Unlike electron microscopy techniques, AFM does not require a vacuum environment and can be operated in various modes, including contact, non-contact, and tapping mode, making it suitable for a wide range of sample types and conditions. measurlabs.comoamjms.eu

In the context of this compound research, AFM is used to quantify surface roughness with high precision. tribology.rsresearchgate.net This is particularly important for applications where surface finish is critical, such as in dental ceramics or optical coatings. The technique involves scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are measured to create a detailed 3D map of the surface topography. oamjms.eu

Beyond topography, AFM can also be used to probe nanoscale mechanical and electrical properties. By analyzing the interaction forces between the tip and the sample, information about properties such as adhesion, friction, and elasticity can be obtained. This capability allows for a more comprehensive understanding of the surface behavior of this compound at the nanoscale.

Key Research Findings from AFM Analysis:

High-Resolution Topography: AFM generates detailed 3D images of the surface of this compound, enabling precise roughness measurements. measurlabs.comtribology.rs

Nanoscale Property Mapping: It can be used to investigate local variations in mechanical and electrical properties across the material's surface.

Versatile Operating Conditions: AFM can be performed in air or liquid, which is advantageous for studying samples under different environmental conditions. measurlabs.com

Interactive Data Table: AFM Surface Roughness Parameters for Disilicate Ceramics

| Parameter | Description | Typical Measurement Range | Reference |

|---|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | 0.03 - 0.5 µm | researchgate.net |

| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | Varies with surface treatment | researchgate.net |

| Rmax (Maximum Roughness Height) | The maximum vertical distance between the highest and lowest points of the profile within the evaluation length. | Varies with surface treatment | researchgate.net |

| Scan Size | The area of the sample surface being imaged. | 1 µm x 1 µm to 100 µm x 100 µm | tribology.rs |

High-Resolution and In-Situ Diffraction Studies

Synchrotron X-ray Diffraction for Time-Resolved and High-Resolution Studies

Synchrotron X-ray diffraction (SXRD) is a powerful technique that utilizes the intense and highly collimated X-ray beams produced by a synchrotron source to obtain high-resolution diffraction data from materials like this compound. esrf.fr The high photon flux allows for very fast data collection, making it possible to perform time-resolved studies of dynamic processes such as phase transformations, chemical reactions, and crystallization kinetics. filinchuk.comoxinst.comnih.gov

In this compound research, time-resolved SXRD can be used to monitor the structural evolution of the material as a function of temperature, pressure, or chemical environment. mdpi.com This provides valuable insights into the mechanisms and kinetics of these processes. For example, by collecting diffraction patterns at rapid intervals during heating, researchers can observe the formation of different crystalline phases of this compound and determine the temperatures at which these transformations occur. filinchuk.com

The high resolution of SXRD also enables the precise determination of crystal structures and the detection of subtle structural changes that may not be observable with conventional laboratory X-ray sources. This is crucial for accurately refining the lattice parameters, atomic positions, and site occupancies in the this compound crystal structure.

Key Research Findings from Synchrotron XRD:

Real-Time Process Monitoring: Enables the in-situ study of dynamic processes with high temporal resolution. filinchuk.comnih.gov

High-Resolution Structural Analysis: Provides highly accurate crystallographic data for detailed structural refinement.

Phase Transformation Kinetics: Allows for the determination of the kinetics and mechanisms of phase transitions. mdpi.com

In-situ Diffraction at Extreme Conditions (Temperature, Pressure)

Studying the behavior of this compound under extreme conditions of high temperature and high pressure is essential for understanding its stability and performance in demanding applications. In-situ X-ray diffraction, often performed at synchrotron facilities, allows for the investigation of the material's crystal structure while it is being subjected to these extreme environments. osti.govnih.gov

For high-temperature studies, the this compound sample is placed in a specialized furnace that allows X-rays to pass through and reach the detector. osti.gov By collecting diffraction patterns at various temperatures, researchers can identify phase transitions, measure thermal expansion coefficients, and study the effects of temperature on the crystal structure. cas.cnaps.org This information is critical for predicting the material's behavior at elevated operating temperatures.

High-pressure in-situ diffraction experiments typically involve the use of a diamond anvil cell (DAC), which can generate pressures of many gigapascals. esrf.fr The this compound sample is placed between two diamond anvils, and the pressure is increased while diffraction data is collected. These studies provide fundamental insights into the compressibility of the material and can reveal pressure-induced phase transformations to new, denser crystal structures. nih.gov

Key Research Findings from In-situ Diffraction at Extreme Conditions:

High-Temperature Stability: Determination of phase stability and thermal expansion behavior at elevated temperatures. cas.cn

High-Pressure Behavior: Investigation of compressibility and pressure-induced phase transitions. nih.gov

Equation of State: The data collected from these experiments can be used to construct the equation of state for this compound, which describes the relationship between its pressure, volume, and temperature.

Phase Equilibria and High Temperature Behavior of Diyttrium Disilicate Systems

Binary and Ternary Phase Diagram Studies Involving Diyttrium Disilicate

Phase diagrams are fundamental tools for understanding the phase relationships and transformations in materials systems at different temperatures and compositions.

The yttria-silica (Y₂O₃-SiO₂) binary system is characterized by the formation of several stable compounds, including this compound (Y₂Si₂O₇) and yttrium orthosilicate (B98303) (Y₂SiO₅). scirp.orgresearchgate.net Thermodynamic modeling and experimental studies have been conducted to establish the liquidus lines and phase equilibria in this system. researchgate.net

According to thermodynamic analysis, Y₂Si₂O₇ exhibits incongruent melting. researchgate.net This means that upon heating, it decomposes into a liquid phase and another solid phase before melting completely. In contrast, yttrium oxyorthosilicate (Y₂SiO₅) shows congruent melting at approximately 1979°C. researchgate.net The Y₂O₃-SiO₂ system also features a region of liquid immiscibility at high silica (B1680970) concentrations, bordering the cristobalite field at 1668°C for compositions between 74.5 and 99 mol % SiO₂. researchgate.net

The phase diagram for the Y₂O₃-SiO₂ system is crucial for controlling the synthesis and processing of yttrium silicate (B1173343) materials to achieve the desired phase composition and microstructure.

In practical applications, this compound is often part of more complex, multi-component oxide systems. The CaO-SiO₂-Y₂O₃ ternary system is of particular interest, especially in the context of thermal and environmental barrier coatings that are exposed to molten calcium-magnesium-aluminosilicate (CMAS) deposits.

Studies of the CaO-SiO₂-Y₂O₃ system at high temperatures (1400°C and 1600°C) have identified several ternary phases. researchgate.net These include:

Ca/Y-cyclosilicate (Ca₃Y₂(Si₆O₂₆))

Silico-carnotite (Ca₃Y₂(Si₃O₁₂))

Cuspidine (nominally Ca₂Y₂(Si₂O₉))

Apatite (a solid solution based on Ca₂Y₈(SiO₄)₆O₂) researchgate.net

Y2O3-SiO2 System Phase Relationships

High-Temperature Stability and Degradation Mechanisms of this compound

This compound is known for its high thermal stability, making it a candidate for high-temperature applications. Thermogravimetric analysis of Y₂Si₂O₇ powder has shown it to be thermally stable up to 1200°C with no significant mass loss, indicating no volatilization. rsc.org Some sources suggest use-temperatures of up to nearly 2000°C in most atmospheres, although this is reduced to around 1500°C in reducing conditions with graphite. zypcoatings.com

However, its long-term stability can be compromised by several degradation mechanisms at elevated temperatures, particularly in the presence of certain environments. One of the primary concerns for EBCs is the recession in environments containing steam. worktribe.comengrxiv.org

Degradation can also occur through reactions with other materials. For instance, in contact with alumina (B75360) at high temperatures, this compound can react to form other phases. Studies on ytterbium disilicate (Yb₂Si₂O₇), a material with similar properties, have shown that reaction with gaseous aluminum-containing impurities from alumina furnace tubes can lead to the formation of ytterbium garnet (Yb₃Al₅O₁₂). worktribe.comengrxiv.orgarxiv.org This suggests that similar reactions could be a degradation pathway for this compound in alumina-rich environments.

Phase Transformation Kinetics and Mechanisms at Elevated Temperatures

This compound is known to exist in several polymorphic forms, with transformations occurring at specific temperatures. The known polymorphs include α, β, γ, and δ phases. rsc.org The transformation temperatures have been reported as:

α to β: 1225°C

β to γ: 1445°C

γ to δ: 1535°C rsc.org

The kinetics of these phase transformations, which describe the rate at which one phase transforms into another, are crucial for understanding the material's behavior during thermal cycling and long-duration exposure to high temperatures. The study of phase transformation kinetics often involves analyzing the fraction of a phase transformed as a function of time and temperature. This can be investigated using techniques like X-ray diffraction (XRD) to measure the relative amounts of different phases present after heat treatment. scholarsportal.info

The mechanisms of these transformations can involve diffusive processes and interface transfer processes. scholarsportal.info For example, in some ceramic systems, phase transformations can be influenced by factors such as grain size and the presence of dopants. In yttria-stabilized zirconia (Y-TZP), a well-known ceramic, a tetragonal-to-monoclinic phase transformation can be induced by aging and can impact the material's mechanical properties. nih.gov While a different material system, this highlights the importance of understanding phase transformation kinetics in advanced ceramics.

Reactivity of this compound with Gaseous Environments (e.g., Water Vapor) at High Temperatures

The reactivity of this compound with gaseous environments, particularly water vapor, is a critical factor in its performance as an EBC. EBCs are designed to protect silicon carbide-based ceramic matrix composites (CMCs) from oxidation and water vapor attack in the hot sections of gas turbine engines.

At high temperatures, water vapor can react with silicate materials. For silica (SiO₂), the reaction with water vapor can form volatile silicon hydroxide (B78521) species, such as Si(OH)₄, leading to material loss. While this compound is more stable than SiO₂, it can still be susceptible to degradation in high-temperature steam environments.

Research on similar rare-earth disilicates, such as ytterbium disilicate, has shown that exposure to flowing steam at temperatures of 1350°C and 1400°C can lead to microstructural and phase composition changes. worktribe.comengrxiv.orgnottingham.ac.uk These studies aim to reveal the underlying mechanisms of interaction between high-temperature steam and the disilicate material. nottingham.ac.uk The presence of impurities, either within the coating or from the surrounding environment, can also influence the reactivity. worktribe.comengrxiv.orgarxiv.org

Defect Chemistry and Non Stoichiometry in Diyttrium Disilicate

Intrinsic Point Defects in Diyttrium Disilicate Lattices

Intrinsic point defects are thermodynamically driven imperfections that arise within the pure crystal lattice and include vacancies, interstitials, and anti-site defects. numberanalytics.com First-principles calculations, a computational quantum mechanical modeling method, have been instrumental in determining the energetics of these defects in Y₂Si₂O₇. nasa.govresearchgate.net

Vacancies are lattice sites that are unoccupied by an atom. numberanalytics.com The energy required to create a vacancy, known as the vacancy formation energy, is a critical parameter that determines the concentration of these defects at a given temperature. In this compound, oxygen vacancies (Vₒ) and yttrium vacancies (Vₙ) are the most significant. Computational studies have shown that the formation energy of these vacancies, and thus their concentration, is highly dependent on the chemical potential of the constituent elements (i.e., whether the environment is oxygen-rich or oxygen-poor). nasa.gov

Under O-poor conditions, oxygen vacancies are the predominant native point defects. nasa.gov Conversely, under O-rich conditions, yttrium vacancies can become more prevalent. The formation of a pair of vacancies in an ionic crystal, such as an yttrium vacancy and an oxygen vacancy, is known as a Schottky defect. scispace.com The formation energy for a Schottky defect in Y₂Si₂O₇ has been calculated to be approximately 5.75 eV per defect. researchgate.net The concentration of any defect is inversely related to its formation energy; defects with formation energies greater than 5 eV are expected to have very low concentrations, even at elevated temperatures of 1000 K. researchgate.net

Interstitial defects occur when an atom occupies a site in the crystal lattice that is not typically occupied. numberanalytics.com A Frenkel defect is a pair of defects consisting of a vacancy and a nearby interstitial atom of the same element. scispace.com In this compound, the oxygen Frenkel defect, which involves an oxygen atom moving from its regular lattice site to an interstitial position (Oᵢ), is the most dominant intrinsic defect. nasa.govresearchgate.net First-principles calculations have determined the formation energy of an oxygen Frenkel pair to be approximately 3.45 eV per defect, which is the lowest among the primary intrinsic defects. researchgate.net This lower formation energy suggests a higher concentration of oxygen interstitials and vacancies compared to other native defects. researchgate.net

Anti-site disorder occurs when atoms of different types exchange their lattice positions. scispace.comuab.cat In Y₂Si₂O₇, this primarily involves yttrium and silicon cations swapping sites (Yₛᵢ and Siₙ). The formation energy for this cation anti-site defect is calculated to be around 5.31 eV per defect. researchgate.net While this energy is higher than that of the oxygen Frenkel defect, it is lower than that of the Schottky defect, indicating that anti-site defects will be present in lower concentrations than Frenkel defects but may still play a role in the material's high-temperature behavior. researchgate.net

Table 1: Calculated Formation Energies of Intrinsic Defects in this compound

| Defect Type | Description | Calculated Formation Energy (eV/defect) |

| Oxygen Frenkel | An oxygen vacancy (Vₒ) and an oxygen interstitial (Oᵢ) pair. | 3.45 researchgate.net |

| Cation Anti-site | An yttrium atom on a silicon site (Yₛᵢ) and a silicon atom on an yttrium site (Siₙ). | 5.31 researchgate.net |

| Schottky | A set of yttrium and oxygen vacancies maintaining stoichiometry. | 5.75 researchgate.net |

Vacancy Formation Energies and Concentrations

Extrinsic Defect Introduction and Dopant Incorporation Mechanisms

Extrinsic defects are created when foreign atoms (dopants or impurities) are intentionally or unintentionally introduced into the crystal lattice. numberanalytics.com The incorporation of dopants is a key strategy for tailoring the properties of materials. In yttrium silicates, doping with other rare-earth elements or aliovalent cations can significantly alter the material's properties, including its ionic conductivity. bath.ac.ukresearchgate.net

The mechanism of dopant incorporation depends on the charge and ionic radius of the dopant cation relative to the host cations (Y³⁺ and Si⁴⁺). A dopant can substitute for a host ion on its regular lattice site (substitutional defect) or occupy an interstitial position. numberanalytics.com For charge neutrality to be maintained, the introduction of an aliovalent dopant (a dopant with a different charge than the host ion it replaces) must be compensated by the formation of other defects, such as vacancies or interstitials. nrel.gov

For example, when a trivalent dopant like Er³⁺ or Yb³⁺ is substituted for Y³⁺, charge neutrality is maintained, and the primary effect is related to the difference in ionic radii, which can cause local lattice strain. researchgate.net However, if a divalent cation (like Ca²⁺) were to substitute for Y³⁺, the charge imbalance could be compensated by the formation of an oxygen vacancy, thereby increasing the oxygen vacancy concentration beyond its intrinsic level. elsevier.es This creation of extrinsic vacancies is a fundamental principle used to enhance ionic conductivity in many oxide materials. numberanalytics.com The specific mechanism of incorporation—for instance, whether a dopant is compensated by cation vacancies or interstitial ions—can be predicted by calculating the solution energies for different possible reactions. bath.ac.uk

Computational Modeling of Defect Structures and Migration Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating defect structures and their dynamics. nasa.govuva.es These first-principles methods allow for the calculation of defect formation energies, the analysis of local lattice distortions caused by defects, and the determination of energy barriers for defect migration. nasa.govinl.gov

By modeling a supercell (a repeating unit of the crystal lattice containing many atoms), researchers can introduce a defect and calculate the total energy of the system. Comparing this to the energy of a perfect crystal allows for the determination of the defect formation energy. quantumatk.com These calculations have been used extensively to establish the relative stability of vacancies, interstitials, and anti-site defects in Y₂Si₂O₇. nasa.govresearchgate.net

Influence of Defect Chemistry on Ionic Transport Mechanisms

The defect chemistry of Y₂Si₂O₇ directly governs these factors. Intrinsic defects like oxygen Frenkel pairs provide the initial concentration of mobile oxygen vacancies and interstitials. nasa.gov As established by calculations, the oxygen Frenkel defect is the most predominant, suggesting that oxygen ion transport via both vacancy and interstitial mechanisms is significant. nasa.govresearchgate.net